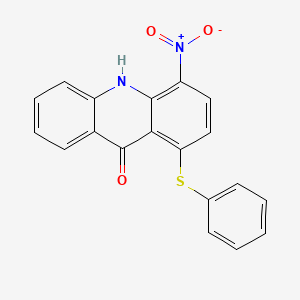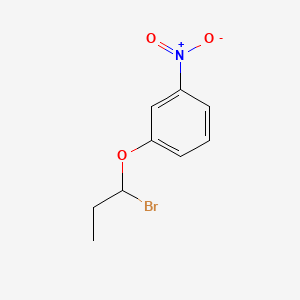
1-(1-Bromopropoxy)-3-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Bromopropoxy)-3-nitrobenzene is an organic compound with the molecular formula C9H10BrNO3. It is characterized by a benzene ring substituted with a bromopropoxy group and a nitro group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Bromopropoxy)-3-nitrobenzene can be synthesized through a multi-step process. One common method involves the bromination of 1-propoxy-3-nitrobenzene. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Bromopropoxy)-3-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups.
Reduction: The major product is 1-(1-aminopropoxy)-3-nitrobenzene.
Oxidation: Products include 1-(1-bromopropoxy)-3-nitrobenzaldehyde or 1-(1-bromopropoxy)-3-nitrobenzoic acid.
Scientific Research Applications
1-(1-Bromopropoxy)-3-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Bromopropoxy)-3-nitrobenzene involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the nitro group can undergo reduction or other transformations. These interactions can affect molecular pathways and lead to the formation of different products depending on the reaction conditions.
Comparison with Similar Compounds
- 1-(1-Bromopropoxy)-2-nitrobenzene
- 1-(1-Bromopropoxy)-4-nitrobenzene
- 1-(1-Bromopropoxy)-3-chlorobenzene
Uniqueness: 1-(1-Bromopropoxy)-3-nitrobenzene is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and the types of reactions it can undergo. The presence of both a bromopropoxy group and a nitro group provides a versatile platform for various chemical transformations, making it valuable in synthetic organic chemistry.
Properties
Molecular Formula |
C9H10BrNO3 |
|---|---|
Molecular Weight |
260.08 g/mol |
IUPAC Name |
1-(1-bromopropoxy)-3-nitrobenzene |
InChI |
InChI=1S/C9H10BrNO3/c1-2-9(10)14-8-5-3-4-7(6-8)11(12)13/h3-6,9H,2H2,1H3 |
InChI Key |
OSJQQNFVEJWBCG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(OC1=CC=CC(=C1)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


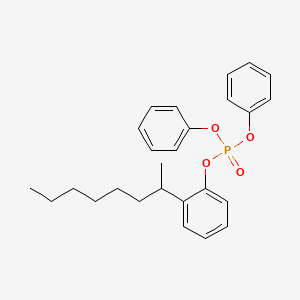
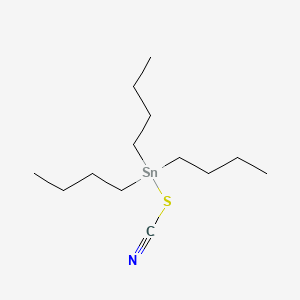
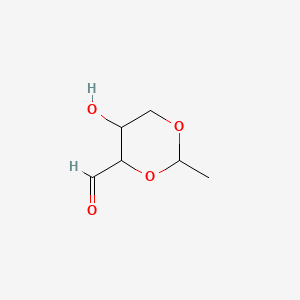
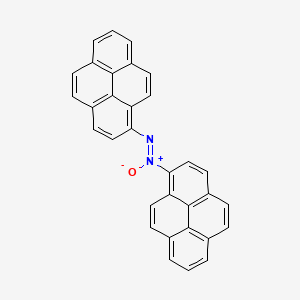

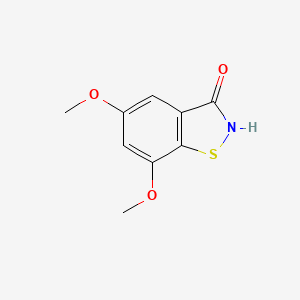

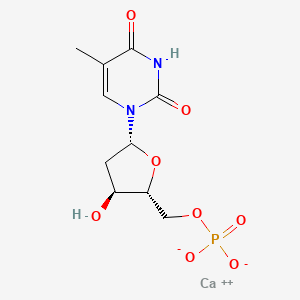
![6-methyl-4-[2-(trimethylsilyl)ethynyl]-3-Pyridinecarbonitrile](/img/structure/B13749856.png)
![Benzenemethanol, 4-(diethylamino)-alpha,alpha-bis[4-(diethylamino)phenyl]-](/img/structure/B13749866.png)
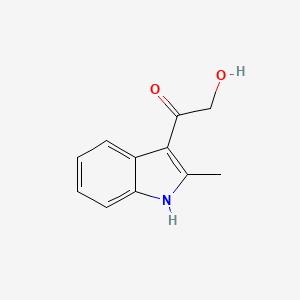
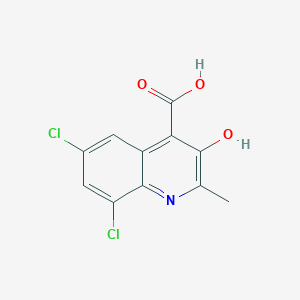
![Ethyl 4-(4-bromophenyl)-5,7-dimethoxy-2,2a-diaza-cyclopenta[cd]indene-1-carboxylate](/img/structure/B13749877.png)
